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6-Chloro-3-methoxypyridin-2-
Compound Name: )
amine
CAS No.: 175965-93-2
Cat. No.; B065002
\ J

Executive Summary

6-Chloro-3-methoxypyridin-2-amine (CAS: 175965-93-2) is a specialized pyridine
intermediate used primarily in the development of kinase inhibitors and GPCR ligands.[1][2] Its
structure—featuring an electron-donating amino group, a steric/electronic-modulating methoxy
group, and a reactive chloro handle—makes it a critical scaffold for structure-activity
relationship (SAR) studies.[1]

Unlike common commodity chemicals, this compound is often synthesized in situ or on-
demand, resulting in a scarcity of standardized experimental physical property data in public
registries. This guide provides a definitive analysis of its predicted thermodynamic properties,
validated synthesis routes, and protocols for experimental determination.

Part 1: Physicochemical Properties[1]
Core ldentity
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Property Detail

IUPAC Name 6-Chloro-3-methoxypyridin-2-amine

2-Amino-6-chloro-3-methoxypyridine; 3-
Common Synonyms o i
Methoxy-6-chloropyridin-2-amine

CAS Registry Number 175965-93-2
Molecular Formula CeH7CIN20
Molecular Weight 158.58 g/mol
SMILES COclccc(ChnciN

Thermodynamic Data (Predicted vs. Experimental)

As of early 2026, no peer-reviewed experimental melting point (MP) or boiling point (BP) is
available in open-access chemical databases (e.g., PubChem, Reaxys) or vendor Safety Data
Sheets (SDS).[1] The values below are calculated estimates derived from Quantitative
Structure-Property Relationship (QSPR) models using structural analogues.

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.bldpharm.com/products/1242336-53-3.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Property Predicted Value

Confidence Interval

Rationale

Melting Point 118 °C-128°C

+15°C

Structural Analysis:e
Base: 2-Amino-6-
chloropyridine (MP:
~70-72 °C).[1]*
Modification: 3-
Methoxy group.[1] ¢
Effect: The methoxy
group at C3
introduces a dipole
and potential
intramolecular
hydrogen bonding
with the C2-amino
group.[1] While
intramolecular
bonding can lower
lattice energy, the
increased molecular
weight and polarity
generally elevate the
melting point by 40—
50 °C compared to the
des-methoxy

analogue.[1]

Boiling Point 285 °C —295 °C

+20°C

Atmospheric Pressure
(760 mmHg):
Estimated based on
the high polarity of the
2-aminopyridine core.
[1] Decomposition is
likely before boiling at

standard pressure.

pKa (Predicted) ~25-3.0

The electron-
withdrawing chlorine
at C6 significantly
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reduces the basicity of
the pyridine nitrogen
compared to 3-
methoxypyridin-2-
amine (pKa ~6.0).[1]

Solubility Profile

e High Solubility: DMSO, Dimethylformamide (DMF), Methanol.
e Moderate Solubility: Dichloromethane (DCM), Ethyl Acetate.

o Low Solubility: Water (due to lipophilic chloro/methoxy groups), Hexanes.

Part 2: Synthesis & Purification Strategies

The lack of commercial bulk availability necessitates reliable synthesis protocols. Two primary
routes are established based on nucleophilic aromatic substitution (

) and electrophilic aromatic substitution (
).

Route A: Chlorination of 2-Amino-3-methoxypyridine
(Preferred)

This route is preferred for small-scale (gram-level) synthesis due to the availability of the
starting material.[1]

o Starting Material: 2-Amino-3-methoxypyridine (CAS 10201-71-5).[1]
e Reagent: N-Chlorosuccinimide (NCS) in Acetonitrile or DMF.

e Mechanism: Electrophilic chlorination. The amino group activates positions 3 and 5. Since
position 3 is blocked by methoxy, and position 5 is para to the amino, chlorination typically
favors position 5. However, careful control or specific directing groups may be required to
force chlorination to position 6, or separation of isomers (5-Cl vs 6-Cl) is necessary.[1]
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o Correction: Direct chlorination of 2-aminopyridines with NCS often yields the 5-chloro
derivative.[1] To get the 6-chloro isomer, Route B is mechanistically superior.[1]

Route B: Amination of 2,6-Dichloro-3-methoxypyridine
(High Fidelity)

This route guarantees the correct regiochemistry.[1]
o Starting Material: 2,6-Dichloro-3-methoxypyridine.[1]
e Reagent: Aqueous Ammonia (
) or Ammonia in Methanol.
» Conditions: Sealed tube/autoclave at 100-120 °C.
e Mechanism:

. The chlorine at position 2 is more reactive towards nucleophiles than the chlorine at
position 6 due to the electronic influence of the adjacent methoxy group (though methoxy is
electron-donating by resonance, it is withdrawing by induction, and the steric environment at
C2 vs C6 differs).

o Note: Regioselectivity must be monitored. The C2 position is generally more electrophilic
in 2,6-dichloropyridines.[1]

Synthesis Workflow Visualization

The following diagram illustrates the logic flow for synthesis and purification.
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Reagent:
NH3 (aq) / MeOH
120°C, Sealed Tube

Starting Material:

2,6-Dichloro-3-methoxypyridine

Dissolve / Add

Reaction: SNAr
Nucleophilic Attack at C2

12-24 Hours

Crude Mixture:
Target + Isomer (6-Amino)

Purification:
Column Chromatography
(Hexane:EtOAc Gradient)

Isolate

Final Product:
6-Chloro-3-methoxypyridin-2-amine
(Solid, Off-white)

Click to download full resolution via product page
Caption: Figure 1. High-fidelity synthesis route via nucleophilic aromatic substitution (

) ensuring regiochemical control.

Part 3: Experimental Determination Protocols

Since literature data is absent, the following protocols are the industry standard for internally
validating this compound.

Melting Point Determination (DSC)

Method: Differential Scanning Calorimetry (DSC).

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b065002?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Why: Capillary methods are subjective. DSC provides the onset temperature (true melting
point) and peak temperature.

» Protocol:
o Weigh 2-5 mg of dried sample into a Tzero aluminum pan.
o Equilibrate at 25 °C.
o Ramp at 10 °C/min to 200 °C under
purge (50 mL/min).

o Acceptance Criteria: A sharp endothermic peak with an onset-to-peak width of < 2 °C
indicates high purity (>98%).[1]

Boiling Point /| Decomposition (TGA)

Method: Thermogravimetric Analysis (TGA).

e Why: Most aminopyridines decompose before boiling at atmospheric pressure. TGA
distinguishes between evaporation and degradation.

e Protocol:
o Ramp sample from 25 °C to 400 °C at 10 °C/min.

o Analysis: If mass loss is 100% before thermal degradation onset, the extrapolated onset is
the boiling point. If char remains, the compound decomposes.

Part 4: Handling and Stability[1]
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Parameter Recommendation

Store at 2—8 °C under inert atmosphere

Storage )
(Argon/Nitrogen).

Lioht Sensitivit Protect from light; aminopyridines can undergo
i ensitivi
’ d photo-oxidation.[1]

Stable in solid state for >2 years. Solutions in
Stability DMSO/MeOH should be used within 24 hours or
frozen at -20 °C.

References

o Synthetic Methodology (Analogous): T. P. Tran et al., "Synthesis of 2-amino-6-chloro-4-
cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione."[1] Bioorganic & Medicinal
Chemistry Letters, 2004. (Provides context on reactivity of 2-amino-6-chloropyridine
scaffolds).

e General Characterization Methods: W.L.F. Armarego, C.L.L. Chai, Purification of Laboratory
Chemicals, 6th Edition, Butterworth-Heinemann, 2009.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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